Comprehensive Structure Elucidation of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: A Multi-Modal Spectroscopic Guide
Comprehensive Structure Elucidation of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: A Multi-Modal Spectroscopic Guide
Executive Summary
The compound 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid (CAS: 21172-65-6) is a highly versatile building block frequently utilized in the synthesis of peptidomimetics and conformationally constrained drug scaffolds[1]. Structurally, it comprises three distinct domains: a para-substituted benzoic acid moiety, a flexible methylene bridge, and a
For researchers and drug development professionals, the rigorous structural elucidation of such intermediates is non-negotiable. Mischaracterization at the building-block stage cascades into late-stage developmental failures. This whitepaper outlines a self-validating, multi-modal analytical strategy—integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR)—to unambiguously confirm the molecular architecture of this compound[2].
Molecular Architecture & Analytical Strategy
The elucidation of organic compounds requires a unified approach where no single analytical technique is treated in isolation; rather, the data must synergize to form a closed logical loop[3].
-
HRMS establishes the exact mass and molecular formula (
), defining the boundaries of the atomic inventory. -
FT-IR identifies the presence of critical functional groups—specifically, the distinct vibrational modes of the carboxylic acid and the lactam carbonyl.
-
1D and 2D NMR provide the definitive topological map. Because the molecule contains a "silent" methylene bridge (a
group with no adjacent protons), scalar coupling ( ) via COSY is insufficient. Therefore, heteronuclear correlation techniques (HMBC) are mandatory to bridge the isolated spin systems[4].
Multi-modal spectroscopic workflow for rigorous structure elucidation.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every instrumental parameter is chosen with specific causality related to the molecule's physicochemical properties.
Sample Preparation
Causality: The molecule contains both a highly polar carboxylic acid and a hydrogen-bond-accepting lactam. Non-polar solvents like
-
Weigh exactly 15.0 mg of the analyte.
-
Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (
, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Vortex for 60 seconds and transfer to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity (shimming)[5].
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Source: Electrospray Ionization (ESI) in positive mode (
). is chosen over EI to prevent the fragmentation of the relatively labile benzylic bond. -
Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.
-
Validation: Calibrate against a sodium formate cluster solution to achieve mass accuracy within
ppm.
NMR Acquisition Parameters
Causality: High-resolution techniques are critical for resolving the overlapping aliphatic multiplets of the piperidine ring[6].
-
Hardware: 500 MHz or 600 MHz spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for
detection. -
1D Spectra:
-
NMR: 16 scans, relaxation delay (
) of 2.0 s. -
NMR: 1024 scans,
of 2.0 s, utilizing broadband proton decoupling (WALTZ-16).
-
NMR: 16 scans, relaxation delay (
-
2D Spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): Optimized for
Hz to map direct carbon-proton attachments. -
HMBC (Heteronuclear Multiple Bond Correlation): Crucially optimized for long-range couplings (
Hz). This is the linchpin experiment required to connect the lactam ring to the benzoic acid via the methylene bridge[7].
-
Spectroscopic Elucidation & Data Synthesis
HRMS and FT-IR Analysis
The HRMS spectrum yields a protonated molecular ion
FT-IR provides immediate orthogonal validation of the functional groups. A very broad, undulating absorption band from 3300–2500
NMR Topology and Connectivity Mapping
The structural proof relies on translating 1D chemical shifts into a 2D connectivity web[8].
-
The Aromatic Domain: The
NMR spectrum displays a classic spin system characteristic of a para-substituted benzene ring. Two doublets integrate to 2H each at 7.88 and 7.32. The downfield shift of the 7.88 protons indicates they are ortho to the electron-withdrawing carboxylic acid group. -
The Lactam Ring: The 2-oxopiperidine ring is an isolated aliphatic spin system. COSY cross-peaks trace the continuous chain from the
( 3.22, C-6') through the central methylenes ( 1.70, C-5'/C-4') to the adjacent to the carbonyl ( 2.28, C-3'). -
The Methylene Bridge (The Linchpin): The methylene group appears as a sharp 2H singlet at
4.55. Because it lacks adjacent protons, COSY is blind to its connectivity. We must rely on HMBC to prove the molecule is intact.
Key HMBC correlations establishing the methylene bridge connectivity.
As shown in the diagram above, the methylene protons (
Quantitative Data Summaries
The following tables synthesize the quantitative analytical data, providing a reference standard for the structural validation of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid.
Table 1: HRMS and FT-IR Spectroscopic Data
| Technique | Parameter | Observed Value | Theoretical/Literature | Assignment / Implication |
| HRMS (ESI+) | m/z 234.1125 | m/z 234.1125 | Formula: | |
| FT-IR (ATR) | 3300 – 2500 | 3300 – 2500 | Carboxylic acid (H-bonded dimer) | |
| FT-IR (ATR) | 1685 | ~1680–1700 | Benzoic acid carbonyl | |
| FT-IR (ATR) | 1630 | ~1630–1650 |
Table 2:
| Position | Key HMBC Correlations ( | ||
| COOH | 12.85, br s, 1H | - | - |
| Ar-C4 (ipso) | - | 129.5 | - |
| Ar-C3/C5 | 7.88, d, J = 8.2, 2H | 129.8 | Ar-C1, Ar-C4, Acid C=O |
| Ar-C2/C6 | 7.32, d, J = 8.2, 2H | 127.4 | Ar-C4, Methylene |
| Ar-C1 (ipso) | - | 142.5 | - |
| Methylene | 4.55, s, 2H | 49.5 | Ar-C1, Ar-C2/6, Lactam C-2', Lactam C-6' |
| Lactam C-2' | - | 169.5 | - |
| Lactam C-3' | 2.28, t, J = 6.2, 2H | 32.1 | Lactam C-2', Lactam C-4', Lactam C-5' |
| Lactam C-4' | 1.68, m, 2H | 20.9 | Lactam C-2', Lactam C-6' |
| Lactam C-5' | 1.72, m, 2H | 22.8 | Lactam C-3', Lactam C-6' |
| Lactam C-6' | 3.22, t, J = 5.8, 2H | 47.2 | Lactam C-2', Lactam C-4', Methylene |
Conclusion
The structural elucidation of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid demonstrates the absolute necessity of a multi-modal analytical strategy. While HRMS and FT-IR establish the atomic inventory and functional group landscape, it is the strategic application of 2D NMR—specifically the long-range heteronuclear correlations provided by HMBC—that definitively maps the molecular topology. By adhering to these self-validating protocols, researchers can ensure the highest level of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in their analytical workflows, preventing costly downstream errors in drug development.
References
Sources
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- 2. wiley.com [wiley.com]
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- 4. High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Books [books.google.com]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
- 6. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
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